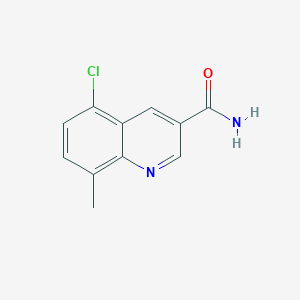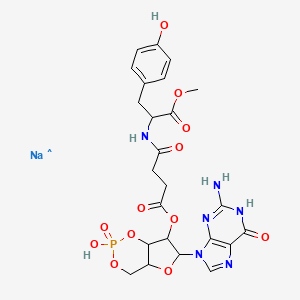
Triethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylbenzene is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. It is a derivative of benzene, where three ethyl groups are symmetrically attached to the benzene ring. This compound is known for its colorless liquid form and is practically insoluble in water but soluble in organic solvents like ethanol and diethyl ether .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triethylbenzene can be synthesized through a Friedel-Crafts alkylation reaction. In this process, benzene reacts with ethyl bromide in the presence of a catalyst such as aluminum chloride. The reaction conditions typically involve maintaining a controlled temperature to ensure the proper formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves the alkylation of benzene with ethylene. This method utilizes zeolite catalysts to facilitate the reaction, making it more efficient and environmentally friendly compared to traditional methods .
Analyse Chemischer Reaktionen
Types of Reactions: Triethylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Produces triethylbenzoic acid.
Reduction: Yields ethylbenzene and other simpler hydrocarbons.
Substitution: Results in halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Triethylbenzene has several applications in scientific research:
Chemistry: Used as a supramolecular template to organize molecular-recognition elements.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: Utilized in the production of various chemical intermediates and as a solvent in organic synthesis.
Wirkmechanismus
The mechanism of action of triethylbenzene involves its interaction with molecular targets through various pathways. For instance, in atmospheric reactions, it undergoes oxidation initiated by hydroxyl radicals, leading to the formation of bicyclic peroxy radicals. These intermediates play a crucial role in the degradation of this compound and the formation of secondary organic aerosols .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trimethylbenzene (Mesitylene): Similar in structure but with methyl groups instead of ethyl groups.
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer with different positions of methyl groups.
1,3,5-Triisopropylbenzene: Larger alkyl groups compared to triethylbenzene.
Uniqueness: this compound is unique due to its symmetrical structure and the presence of ethyl groups, which provide distinct chemical properties and reactivity compared to its methyl and isopropyl counterparts. This makes it particularly useful in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
25340-18-5 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
1,2,3-triethylbenzene |
InChI |
InChI=1S/C12H18/c1-4-10-8-7-9-11(5-2)12(10)6-3/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
VIDOPANCAUPXNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)CC |
Siedepunkt |
421 °F at 760 mmHg (USCG, 1999) |
Dichte |
0.861 at 68 °F (USCG, 1999) - Less dense than water; will float Vapor density (Air= 1): 5.6 /1,3,5-Triethylbenzene/ |
Flammpunkt |
181 °F (USCG, 1999) |
Physikalische Beschreibung |
Triethylbenzene is a colorless liquid with a weak chemical odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999) |
Löslichkeit |
INSOL IN WATER; SOL IN ALC, ETHER |
Dampfdruck |
1.55 mmHg (USCG, 1999) 61.0-69.9 mmHg @ 20 °C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)





![Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate](/img/structure/B13741991.png)





